1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole
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Overview
Description
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a pyrrolidin-3-ylmethyl group at the 2-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole typically involves the reaction of pyrrole with a suitable pyrrolidine derivative. One common method includes the alkylation of pyrrole with 3-chloromethylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of Lewis acids like aluminum chloride.
Major Products:
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole compounds.
Scientific Research Applications
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.
Pyrrolidinone: A lactam derivative of pyrrolidine, with significant pharmaceutical applications.
Uniqueness: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with a pyrrolidin-3-ylmethyl group enhances its versatility and potential for diverse applications .
Biological Activity
1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological applications, including antimicrobial and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of pyrrole, a five-membered aromatic ring containing nitrogen. The presence of the pyrrolidine moiety enhances its biological interactions. The compound can be synthesized through various methods, including the reaction of pyrrole derivatives with pyrrolidine under specific conditions.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, pyrrole derivatives have been shown to inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that certain pyrrole-based compounds possess minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
Related Pyrrole Derivative | Escherichia coli | 64 |
Other Pyrrole Compounds | Kocuria rhizophila | 50 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies suggest that pyrrole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For example, certain compounds have been found to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells such as cancer cells . This inhibition leads to reduced proliferation and increased apoptosis in tumor cells.
Case Study: Dihydroorotate Dehydrogenase Inhibition
In a lead optimization study, pyrrole-based compounds were identified as potent inhibitors of Plasmodium DHODH, showcasing their potential not only in antimalarial therapy but also in cancer treatment due to similar metabolic pathways .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as DHODH, leading to altered cellular metabolism.
- Receptor Binding : It can also interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Comparative Analysis
Comparative studies with other nitrogen-containing heterocycles indicate that the unique structural features of this compound contribute to its distinct biological properties. For instance, halogenated derivatives often show enhanced antibacterial activity due to increased reactivity .
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity | Other Activities |
---|---|---|---|
This compound | Moderate | Significant | Enzyme inhibition |
Halogenated Pyrroles | High | Moderate | DNA binding |
Other Pyrrolidine Derivatives | Low | Low | Variable |
Properties
IUPAC Name |
1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12-6-2-3-10(12)7-9-4-5-11-8-9/h2-3,6,9,11H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYVGDGZKMJIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC2CCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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